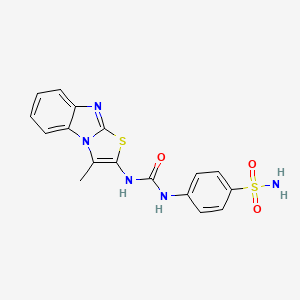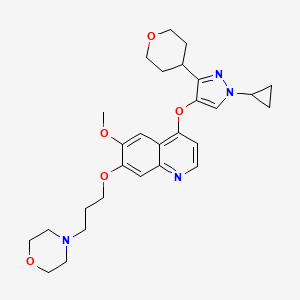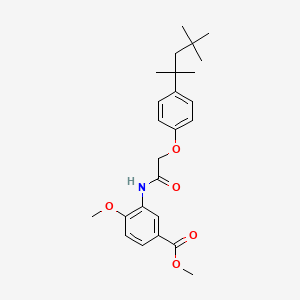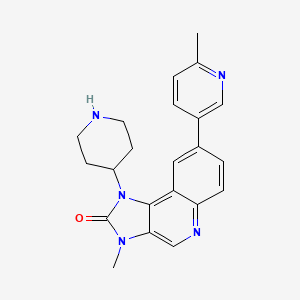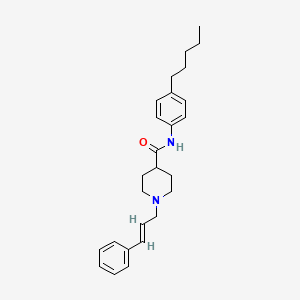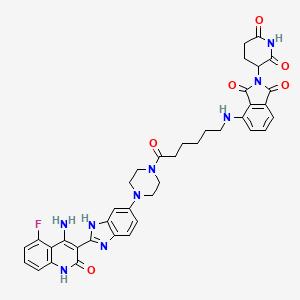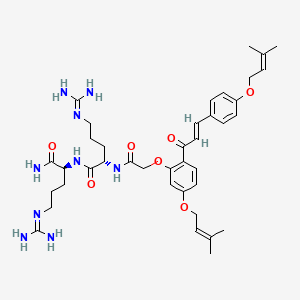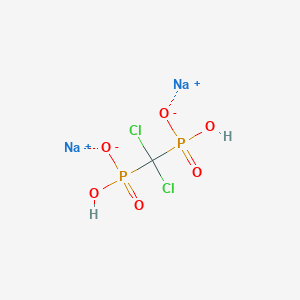
Clodronic acid (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clodronic acid (disodium salt), also known as clodronate disodium, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug for the prevention and treatment of osteoporosis in post-menopausal women and men. It is also used to reduce vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clodronic acid (disodium salt) is synthesized through the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction involves the formation of dichloromethylene diphosphonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of clodronic acid (disodium salt) follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions
Clodronic acid (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dichloromethylene diphosphonic acid.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include dichloromethylene diphosphonic acid and its derivatives .
Aplicaciones Científicas De Investigación
Clodronic acid (disodium salt) has a wide range of scientific research applications:
Mecanismo De Acción
Clodronic acid (disodium salt) inhibits osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in the bone, preventing their dissolution and thereby reducing bone resorption. The compound is metabolized intracellularly to a β-γ-methylene analog of ATP, which is cytotoxic to osteoclasts and macrophages .
Comparación Con Compuestos Similares
Clodronic acid (disodium salt) is similar to other bisphosphonates such as etidronic acid and tiludronic acid. it is unique in its ability to selectively deplete macrophages and its use in experimental medicine for this purpose . Other similar compounds include:
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Clodronic acid (disodium salt) stands out due to its specific applications in both medical and experimental settings, particularly in the selective depletion of macrophages .
Propiedades
Fórmula molecular |
CH2Cl2Na2O6P2 |
|---|---|
Peso molecular |
288.85 g/mol |
Nombre IUPAC |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
SMILES canónico |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



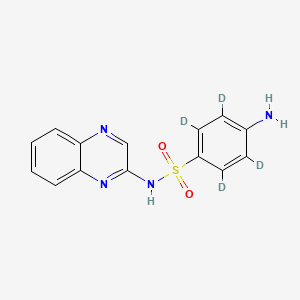


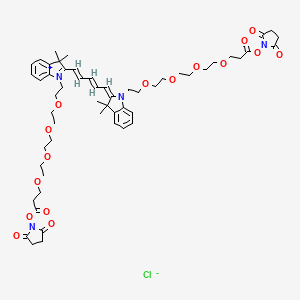
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
